molecular formula C18H18N4O3 B2694376 N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide CAS No. 2379978-21-7

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide

Cat. No. B2694376
CAS RN: 2379978-21-7
M. Wt: 338.367
InChI Key: BICVNHQEWNEOKQ-UHFFFAOYSA-N
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Description

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide, also known as MBX-8025, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective peroxisome proliferator-activated receptor (PPAR) delta agonist, which means that it activates a specific receptor in the body that plays a crucial role in regulating lipid metabolism and inflammation. In

Mechanism of Action

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide exerts its effects by activating PPAR delta, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. When activated, PPAR delta increases fatty acid oxidation and reduces lipid accumulation in tissues such as the liver and skeletal muscle. Additionally, PPAR delta activation can reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. These include increased fatty acid oxidation, improved lipid metabolism, reduced inflammation, and increased insulin sensitivity. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been shown to have beneficial effects on cardiovascular function, including improved endothelial function and reduced atherosclerotic lesion formation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide in lab experiments is its high selectivity for PPAR delta, which reduces the risk of off-target effects. Additionally, the compound has been shown to have good bioavailability and pharmacokinetics in preclinical models, making it a promising candidate for further development. However, one limitation of using N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several promising future directions for the study of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide. One area of interest is in the development of novel therapies for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide may have potential in the treatment of cardiovascular diseases such as atherosclerosis and heart failure. Further research is needed to fully understand the therapeutic potential of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide and its mechanism of action.

Synthesis Methods

The synthesis of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide involves several steps, starting with the reaction of 2-aminonicotinic acid with 2-bromo-5-fluorobenzoxazole in the presence of a base. The resulting intermediate is then reacted with morpholine-4-carboxaldehyde to form the final product, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising applications is in the treatment of metabolic disorders such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease. Studies have shown that N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide can improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has shown potential in the treatment of cardiovascular diseases, including atherosclerosis and heart failure.

properties

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(13-2-1-5-19-11-13)20-14-3-4-17-15(10-14)16(21-25-17)12-22-6-8-24-9-7-22/h1-5,10-11H,6-9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICVNHQEWNEOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide

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